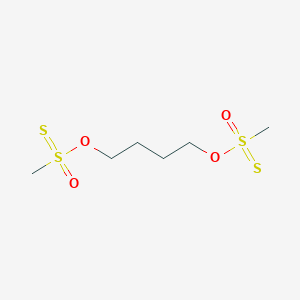
Methyl-(4-methylsulfonothioyloxybutoxy)-oxo-sulfanylidene-lambda6-sulfane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl-(4-methylsulfonothioyloxybutoxy)-oxo-sulfanylidene-lambda6-sulfane is a complex organosulfur compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl-(4-methylsulfonothioyloxybutoxy)-oxo-sulfanylidene-lambda6-sulfane typically involves multi-step organic reactions. One common method includes the reaction of 4-methylsulfonothioyloxybutanol with methylating agents under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl-(4-methylsulfonothioyloxybutoxy)-oxo-sulfanylidene-lambda6-sulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols and other reduced sulfur species.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like thiols and amines. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Methyl-(4-methylsulfonothioyloxybutoxy)-oxo-sulfanylidene-lambda6-sulfane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce sulfur-containing functional groups.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Methyl-(4-methylsulfonothioyloxybutoxy)-oxo-sulfanylidene-lambda6-sulfane involves its interaction with molecular targets through its reactive sulfur atoms. These interactions can lead to the formation of covalent bonds with biological molecules, affecting their function and activity. The compound may also modulate various biochemical pathways, contributing to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Methylsulfonylmethane (MSM): A simpler organosulfur compound with similar biological activities.
Dimethyl sulfoxide (DMSO): Another sulfur-containing compound with diverse applications in medicine and industry.
Sulforaphane: A naturally occurring organosulfur compound with known health benefits.
Uniqueness
Methyl-(4-methylsulfonothioyloxybutoxy)-oxo-sulfanylidene-lambda6-sulfane is unique due to its complex structure and the presence of multiple reactive sulfur atoms, which contribute to its diverse reactivity and potential applications. Its ability to undergo various chemical transformations and interact with biological molecules makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C6H14O4S4 |
|---|---|
Peso molecular |
278.4 g/mol |
Nombre IUPAC |
methyl-(4-methylsulfonothioyloxybutoxy)-oxo-sulfanylidene-λ6-sulfane |
InChI |
InChI=1S/C6H14O4S4/c1-13(7,11)9-5-3-4-6-10-14(2,8)12/h3-6H2,1-2H3 |
Clave InChI |
BURADZLAAPREQO-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=S)OCCCCOS(=O)(=S)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


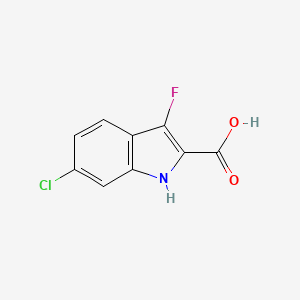
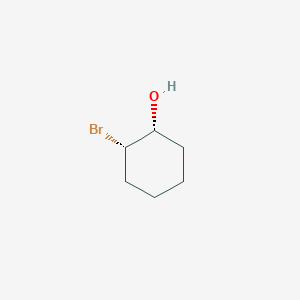

![tert-Butyl (4-azaspiro[2.4]heptan-7-yl)carbamate](/img/structure/B12835553.png)

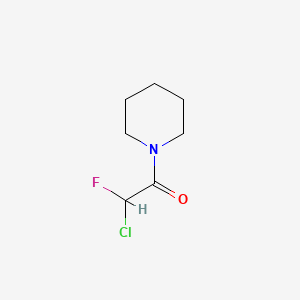

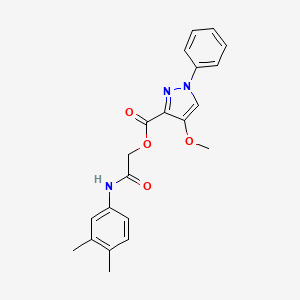
![3-[4-(2-Carboxyethyl)-2,2,3,3,5,5,6,6-octafluoropiperazin-1-yl]propanoic acid](/img/structure/B12835589.png)
![Ethyl 4-[methoxy(methyl)amino]-4-oxobutanoate](/img/structure/B12835598.png)
![5-methyl-2-phenyl-3-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B12835606.png)
![2-chloro-N-[2-(1-cyclopropylethyl)-2,3-dihydro-1H-pyrazol-3-ylidene]acetamide](/img/structure/B12835617.png)
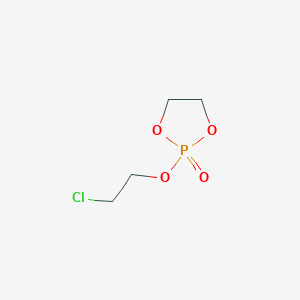
![3-(4-Tosylpiperazine-1-carbonyl)-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one](/img/structure/B12835628.png)
